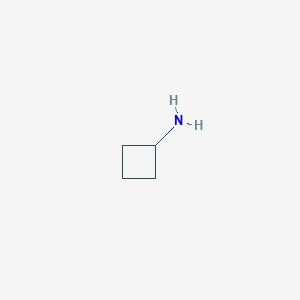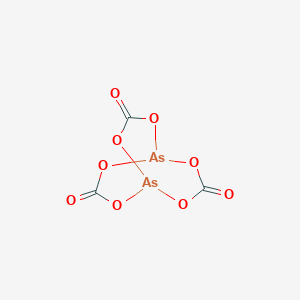
Arsenous carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenous carbonate is a chemical compound that is commonly used in scientific research. It is a white powder that is highly toxic and has been used for centuries in various applications. Arsenous carbonate has been found to have a wide range of applications in the field of science, including in the synthesis of other compounds, as well as in the study of various biological processes. In
Mécanisme D'action
The mechanism of action of arsenous carbonate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. This results in the disruption of cellular metabolism and can lead to cell death.
Effets Biochimiques Et Physiologiques
Arsenous carbonate is highly toxic and can have a wide range of biochemical and physiological effects. It can cause damage to the liver, kidneys, and other organs, and can also cause neurological damage. Arsenous carbonate can also disrupt cellular metabolism and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using arsenous carbonate in lab experiments is its high toxicity, which makes it useful in the study of various biological processes. However, its toxicity also makes it difficult to work with and requires strict safety precautions. Additionally, the high toxicity of arsenous carbonate can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of arsenous carbonate. One direction is the study of its mechanism of action and its effects on various biological processes. Another direction is the development of new compounds based on arsenous carbonate, which may have applications in medicine and other fields. Additionally, the development of new methods for synthesizing arsenous carbonate may also be an area of future research.
Conclusion:
In conclusion, arsenous carbonate is a highly toxic chemical compound that has a wide range of applications in scientific research. It is used in the synthesis of other compounds and in the study of various biological processes. Arsenous carbonate has a complex mechanism of action and can have a wide range of biochemical and physiological effects. While it has advantages in lab experiments, its toxicity also presents limitations. There are many future directions for the study of arsenous carbonate, including the study of its mechanism of action and the development of new compounds based on its structure.
Méthodes De Synthèse
Arsenous carbonate can be synthesized by reacting arsenic trioxide with a solution of ammonium carbonate. The reaction results in the formation of arsenous carbonate as a white precipitate. The reaction is highly exothermic and should be carried out with caution due to the toxicity of the compound.
Applications De Recherche Scientifique
Arsenous carbonate has been used extensively in scientific research. It has been used in the synthesis of other compounds, such as arsenic acid and arsenic trioxide. Arsenous carbonate has also been used in the study of various biological processes, including the inhibition of enzymes and the disruption of cellular metabolism.
Propriétés
Numéro CAS |
124286-17-5 |
|---|---|
Nom du produit |
Arsenous carbonate |
Formule moléculaire |
C3As2O9 |
Poids moléculaire |
329.87 g/mol |
Nom IUPAC |
2,4,6,8,9,11-hexaoxa-1,5-diarsabicyclo[3.3.3]undecane-3,7,10-trione |
InChI |
InChI=1S/C3As2O9/c6-1-9-4-11-2(7)12-5(10-1)14-3(8)13-4 |
Clé InChI |
WWGTWFJGVRVFCU-UHFFFAOYSA-N |
SMILES |
C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |
SMILES canonique |
C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |
Autres numéros CAS |
124286-17-5 |
Synonymes |
arsenous carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




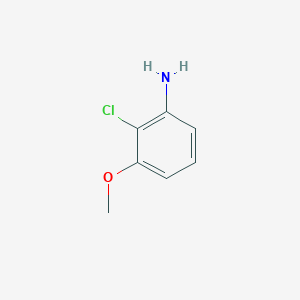
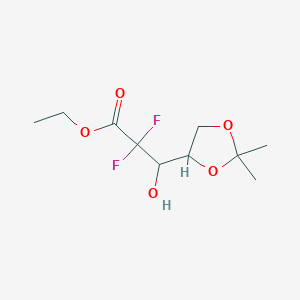
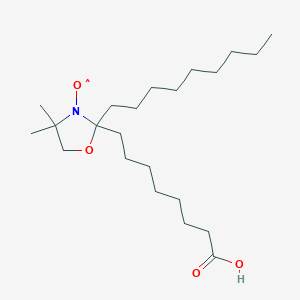
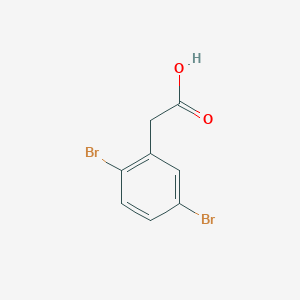
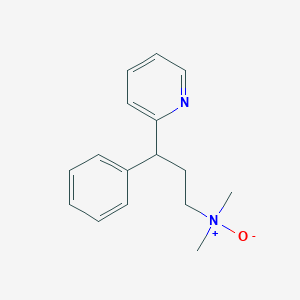
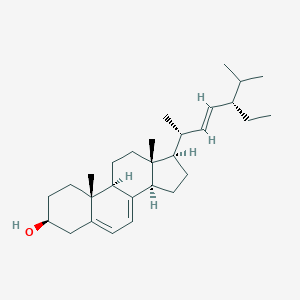
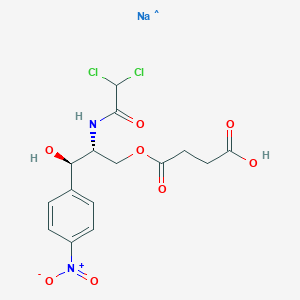
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
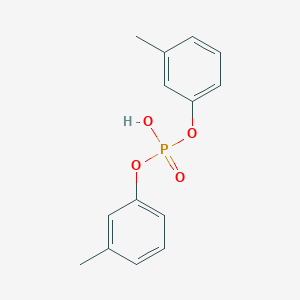
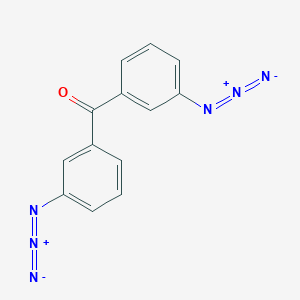
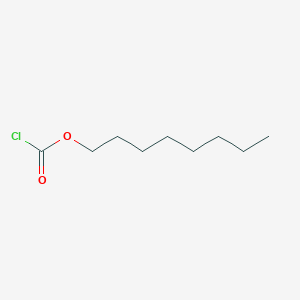
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
